CDK Inhibitory Activity: 4-Benzyl vs. 4-Arylazo-3,5-diaminopyrazole Subclasses
While 4-arylazo-3,5-diamino-1H-pyrazoles, such as CAN508 (compound 31b), exhibit potent CDK9-cyclin T1 inhibitory activity and significant antiproliferative effects in HT-29 colorectal cancer cells , the 4-benzyl-1H-pyrazole-3,5-diamine subclass—including the target compound 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine—was evaluated for CDK inhibition and found to have no significant activity [1]. This negative selectivity represents a critical differentiation point.
| Evidence Dimension | CDK Inhibitory Activity |
|---|---|
| Target Compound Data | No significant CDK inhibitory activity detected |
| Comparator Or Baseline | CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol): reduced S-phase cell frequency in HT-29 antiproliferation assays |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Biological evaluation of 4-benzyl-1H-pyrazole-3,5-diamines focused on cyclin-dependent kinase inhibition; in vitro kinase assays and cellular assays. |
Why This Matters
This data directly informs procurement decisions by confirming that this compound is not a substitute for CDK inhibitor development, preventing misapplication in kinase-targeted screening programs.
- [1] Jedinák L, Kryštof V, Cankař P. The synthesis of some derivatives based on the 4-benzyl-1H-pyrazole-3,5-diamine core. Heterocycles. 2011;88(2):371-383. View Source
